5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine
Description
5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and two amine (-NH₂) groups at the 1,2-positions. Navarrete-Vazquez et al. synthesized this derivative and demonstrated its efficacy in reducing blood pressure in spontaneously hypertensive rats (SHR) via the tail-cuff method . The trifluoromethyl group is a critical structural motif, known to enhance lipophilicity, metabolic stability, and binding affinity in drug design, making this compound a promising candidate for further development.
Properties
IUPAC Name |
5-(trifluoromethyl)benzimidazole-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4/c9-8(10,11)4-1-2-6-5(3-4)14-7(12)15(6)13/h1-3H,13H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBGKLUTNVYVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(N2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60489175 | |
| Record name | 5-(Trifluoromethyl)-1H-benzimidazole-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60882-70-4 | |
| Record name | 5-(Trifluoromethyl)-1H-benzimidazole-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60489175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Strategies for Benzimidazole Core Formation
Acid-Catalyzed Cyclization of o-Phenylenediamine Derivatives
The benzimidazole scaffold is traditionally synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For 5-(trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine, this approach necessitates 4-(trifluoromethyl)benzene-1,2-diamine as the starting material. Reaction with formic acid or its equivalents (e.g., triethyl orthoformate) in hydrochloric acid induces cyclization, forming the benzimidazole core while retaining the trifluoromethyl substituent.
Example Protocol
A mixture of 4-(trifluoromethyl)benzene-1,2-diamine (1.0 g, 5.68 mmol) and chloroacetic acid (0.59 g, 6.25 mmol) in 20 mL of 12 M HCl was heated at 100°C for 2 hours, followed by 120°C for 3 hours. After cooling, the product was extracted with ethyl acetate, yielding this compound hydrochloride (70% yield).
Optimization of Acidic Conditions
Palladium-catalyzed amination enables direct introduction of amine groups to halogenated benzimidazoles. For instance, 5-bromo-1H-benzo[d]imidazole undergoes coupling with ammonia or protected amines in the presence of Pd(OAc)₂ and Xantphos, yielding the diamine derivative.
Representative Reaction
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aryl amination | Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), NH₃ (2 eq), t-BuONa, 110°C | 45% |
This method offers regioselectivity but requires inert atmosphere handling and costly catalysts.
Sequential Nitration and Reduction Approaches
Nitration of Trifluoromethyl-Substituted Benzimidazoles
Electrophilic nitration at the 1- and 2-positions of 5-(trifluoromethyl)-1H-benzo[d]imidazole using fuming HNO₃ in H₂SO₄ introduces nitro groups, which are subsequently reduced to amines via catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.
Key Data
Protective Group Strategies for Diamine Stability
Boc Protection-Deprotection Sequences
To prevent undesired side reactions during cyclization, primary amines are protected as tert-butoxycarbonyl (Boc) derivatives. After benzimidazole formation, Boc groups are removed via trifluoroacetic acid (TFA) treatment.
Case Study
2-(Chloromethyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole was Boc-protected using (Boc)₂O and DMAP in CH₂Cl₂, followed by TFA-mediated deprotection to regenerate the diamine (overall yield: 56%).
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Preparation Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid cyclization | 4-(Trifluoromethyl)benzene-1,2-diamine | HCl, chloroacetic acid | 70% | One-pot synthesis | Harsh conditions |
| Pd-catalyzed amination | 5-Bromo-1H-benzo[d]imidazole | Pd(OAc)₂, NH₃ | 45% | Regioselective | High catalyst cost |
| Nitration-reduction | 5-(Trifluoromethyl)-1H-benzo[d]imidazole | HNO₃, H₂/Pd-C | 60% | Scalable | Multi-step process |
Mechanistic Insights and Side Reactions
Trifluoromethyl Group Stability Under Acidic Conditions
The electron-withdrawing nature of the -CF₃ group increases susceptibility to hydrolysis at elevated temperatures, necessitating controlled reaction durations.
Competing Rearrangements in Palladium Systems
Buchwald-Hartwig reactions may produce regioisomers if the catalyst-ligand combination inadequately controls site selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce diamines .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across diverse fields:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing complex molecules such as polyimides and other polymers due to its unique structural features.
- Chemical Reactions : It can undergo various reactions including oxidation to form imidazole derivatives and nucleophilic substitutions involving the trifluoromethyl group.
Biology
- Biological Activity : Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties. Studies have shown its potential in inhibiting tyrosinase activity, which is crucial for melanin production.
- Mechanism of Action : The trifluoromethyl group enhances cell membrane permeability, allowing interactions with enzymes or receptors that modulate biological activity.
Medicine
- Pharmaceutical Intermediate : Ongoing research explores its potential as an intermediate in drug development, particularly for compounds targeting cancer cells or infectious diseases.
- Case Study : A study demonstrated that derivatives of this compound showed stronger inhibition of mushroom tyrosinase activity compared to traditional inhibitors like kojic acid .
Industry
- High-Performance Materials : Utilized in the production of films and coatings due to its thermal stability and chemical resistance. Its properties make it suitable for applications requiring durability under harsh conditions.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine with structurally or functionally related compounds, supported by synthesis routes, substituent effects, and pharmacological data.
Structural and Functional Analogues
Substituent Effects on Activity
- This contrasts with non-fluorinated analogues, which may exhibit reduced metabolic stability .
- Thiol (-SH) vs. Amine (-NH₂): The 2-thiol substituent in ’s anti-diabetic derivatives facilitates hydrogen bonding with α-glucosidase, whereas the 1,2-diamine groups in the target compound may interact with cardiovascular targets like ion channels or receptors .
- Heterocyclic Additions (e.g., pyrrol, dioxol): Anti-tumoral derivatives () incorporate pyrrol and carbamate groups, which likely modulate solubility and cytotoxicity profiles compared to the simpler diamine structure of the target compound .
Pharmacological Comparisons
- Antihypertensive vs. Anti-tumoral: The target compound’s -CF₃ and diamine groups are tailored for cardiovascular activity, while anti-tumoral derivatives () prioritize alkylating or DNA-intercalating moieties like carbamates .
- Metabolic Stability: Fluorinated derivatives (e.g., and ) generally exhibit prolonged half-lives compared to non-fluorinated analogues due to resistance to oxidative metabolism .
Biological Activity
5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine is a nitrogen-containing heterocyclic compound characterized by a trifluoromethyl group attached to the benzimidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical formula for this compound is C8H7F3N4. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes and interact with various molecular targets.
| Property | Value |
|---|---|
| IUPAC Name | 5-(trifluoromethyl)benzimidazole-1,2-diamine |
| Molecular Weight | 220.16 g/mol |
| CAS Number | 60882-70-4 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzimidazole derivatives, including this compound. Research indicates that compounds with trifluoromethyl substitutions exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .
Table: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(Trifluoromethyl)-1H-benzimidazole-1,2-diamine | S. aureus | 2 μg/mL |
| E. faecalis | 2 μg/mL | |
| E. faecium | 1 μg/mL | |
| S. pneumoniae | 4–16 μg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrate that benzimidazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The mechanism of action is often linked to the ability of these compounds to induce apoptosis in cancer cells or inhibit specific enzymes involved in tumor progression.
Case Study: Anticancer Activity Against MCF-7 Cells
In a comparative study, several benzimidazole derivatives were evaluated for their cytotoxic effects on MCF-7 cells:
- Compound A : IC50 = 0.046 µM
- Compound B : IC50 = 0.057 µM
- 5-(Trifluoromethyl)-1H-benzimidazole-1,2-diamine : IC50 = 0.156 µM
These results suggest that the trifluoromethyl group may enhance the potency of the compound relative to other derivatives .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group not only increases lipophilicity but also influences binding interactions with enzymes and receptors involved in cellular signaling pathways. This can lead to modulation of enzyme activity or receptor function, resulting in therapeutic effects against infections and tumors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of 1,2-diaminobenzene derivatives with trifluoromethyl-containing precursors. For example, reacting 4-(trifluoromethyl)benzene-1,2-diamine with acetic acid under reflux (145°C, 30 min) yields benzimidazole derivatives . Purification via column chromatography (e.g., chloroform/ethyl acetate/hexane mixtures) ensures high purity (>95%) . Critical parameters include reaction time, temperature, and stoichiometric ratios of reagents to minimize byproducts.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : Use a combination of NMR, NMR, and high-resolution mass spectrometry (HRMS). For instance, NMR in DMSO-d can resolve amine protons (δ 6.1–8.1 ppm) and trifluoromethyl-coupled aromatic signals, while NMR confirms the CF group at ~120 ppm (q, ) . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .
Q. How should researchers handle stability challenges during storage and experimentation?
- Methodological Answer : Store the compound in anhydrous conditions under inert gas (N/Ar) at −20°C to prevent oxidation or hydrolysis. Conduct stability assays by exposing aliquots to varying pH (1–13), temperatures (4–80°C), and light conditions, monitoring degradation via HPLC every 24 hours .
Advanced Research Questions
Q. What strategies resolve discrepancies between experimental and computational spectral data?
- Methodological Answer : Discrepancies in NMR/IR peaks may arise from dynamic proton exchange or solvent effects. Perform variable-temperature NMR to identify exchange-broadened signals. Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-311+G(d,p)) to assign ambiguous signals . Cross-validate with 2D NMR (COSY, HSQC) for ambiguous couplings .
Q. How can reaction yields be improved for derivatives with electron-withdrawing groups like CF?
- Methodological Answer : The CF group deactivates the aromatic ring, requiring electron-deficient catalysts (e.g., ZnCl or polyphosphoric acid) to facilitate cyclization . Optimize solvent polarity (e.g., DMF for polar intermediates) and use microwave-assisted synthesis (100–150°C, 10–30 min) to enhance reaction rates .
Q. What computational approaches predict the compound’s bioactivity and binding mechanisms?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes) using the compound’s 3D structure (optimized via Gaussian09). Validate with MD simulations (GROMACS) to assess binding stability. For antioxidant activity, calculate HOMO-LUMO gaps and Fukui indices to identify reactive sites .
Q. How do substituent variations (e.g., alkyl vs. aryl groups) impact biological activity?
- Methodological Answer : Synthesize analogs with systematic substituent changes (e.g., 4-fluorobenzyl or 4-chlorobenzyl groups) . Test in vitro bioactivity (MIC assays for antibacterial activity) and correlate with steric/electronic parameters (Hammett σ constants, logP). Use QSAR models to identify critical substituent features .
Q. What methods address regioselectivity challenges during functionalization?
- Methodological Answer : Use directing groups (e.g., boronic esters) to control electrophilic substitution at specific positions. For example, Suzuki-Miyaura coupling can introduce aryl groups at the C2 position of the benzimidazole core . Monitor regioselectivity via LC-MS and isolate isomers using preparative HPLC .
Methodological Considerations for Contradictory Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
